Tauroselcholic acid
Overview
Description
Tauroselcholic acid, also known as 23-seleno-25-homotaurocholic acid, is a synthetic bile acid analog. It is a conjugate of cholic acid with taurine and selenium. This compound is primarily used in medical diagnostics to investigate bile acid malabsorption and measure bile acid pool loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tauroselcholic acid is synthesized by conjugating cholic acid with taurine and incorporating selenium. The synthesis involves several steps:
Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative.
Conjugation with Taurine: The activated cholic acid is then reacted with taurine in the presence of a base to form taurocholic acid.
Incorporation of Selenium: Selenium is introduced into the molecule by reacting taurocholic acid with a selenium-containing reagent under controlled conditions.
Industrial Production Methods: this compound is produced industrially by following the synthetic route mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tauroselcholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can occur at the sulfonic acid group or the selenium atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Original this compound.
Substitution Products: Various derivatives depending on the substituent.
Scientific Research Applications
Tauroselcholic acid has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and reactions.
Biology: Investigates the role of bile acids in biological systems.
Medicine: Diagnoses bile acid malabsorption and measures bile acid pool loss using radiolabeled this compound (SeHCAT).
Industry: Used in the production of diagnostic agents and as a research tool in pharmaceutical development
Mechanism of Action
Tauroselcholic acid acts by mimicking natural bile acids. It is absorbed in the intestine and undergoes enterohepatic circulation. The compound binds to bile acid receptors and is involved in the emulsification and absorption of dietary fats. The selenium atom allows for radiolabeling, enabling its use in diagnostic imaging .
Comparison with Similar Compounds
Taurocholic Acid: A natural bile acid conjugate of cholic acid and taurine.
Glycocholic Acid: A conjugate of cholic acid and glycine.
Deoxycholic Acid: A secondary bile acid formed by bacterial action on cholic acid
Uniqueness of Tauroselcholic Acid:
Radiolabeling Capability: The incorporation of selenium allows this compound to be used in diagnostic imaging, which is not possible with natural bile acids.
Synthetic Origin: Unlike natural bile acids, this compound is synthetically produced, allowing for controlled modifications and applications.
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique properties and synthetic origin make it a valuable tool in various fields.
Properties
IUPAC Name |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]selanylacetyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLWGQJPSGGEI-HZAMXZRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7SSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028204 | |
Record name | Tauroselcholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75018-71-2 | |
Record name | Tauroselcholic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075018712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tauroselcholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tauroselcholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAUROSELCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6630PU5ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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